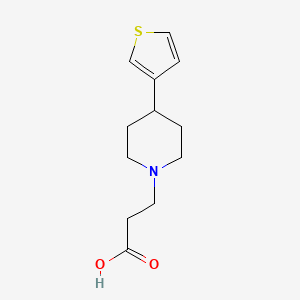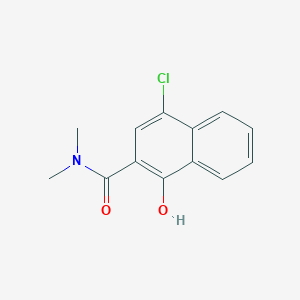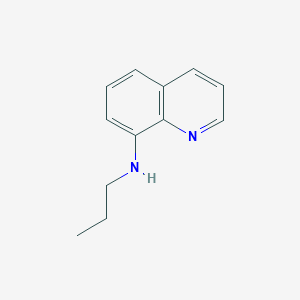
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as DIM-5, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid, a plant hormone that plays a role in cell growth and development.
作用機序
The exact mechanism of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth, and may also interact with other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also have anti-inflammatory effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, potentially leading to neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in scientific research is its specificity - it can be used to target specific enzymes or receptors in the body, allowing researchers to study their function in greater detail. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is relatively easy to synthesize and purify, making it a cost-effective tool for many experiments. However, one limitation of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its potential toxicity - it can be harmful to cells at high concentrations, and care must be taken to ensure that it is used safely in laboratory settings.
将来の方向性
There are many potential future directions for research on N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is its potential applications in drug discovery - it may be possible to use N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a starting point for developing new drugs that target specific enzymes or receptors in the body. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, and to determine its potential applications in a variety of scientific fields.
合成法
The synthesis of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves several steps, including the condensation of 5-methylisatin and methylamine to form 5-methylisatoic anhydride, which is then reacted with acetamide to produce N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. The process is relatively complex and requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor properties in vitro, and may also have neuroprotective effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been used as a tool for studying the structure and function of proteins, particularly those involved in signal transduction pathways.
特性
IUPAC Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-10-9(6-7)11(13-8(2)15)12(16)14(10)3/h4-6,11H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDHDBVDIKXBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

